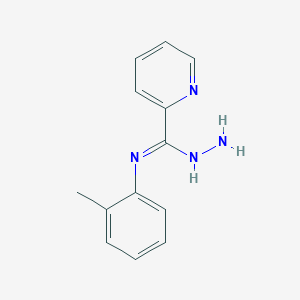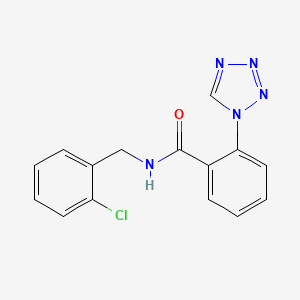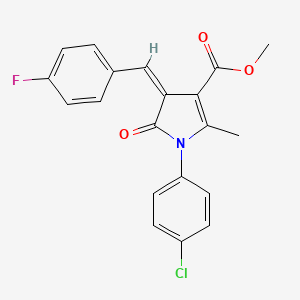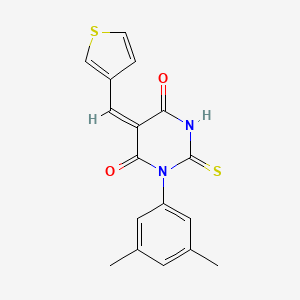
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide, commonly known as DAPT, is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides. DAPT has been widely used in scientific research to investigate the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
DAPT exerts its inhibitory effect on gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide into Aβ peptides. This leads to a reduction in the production of Aβ peptides and a decrease in their accumulation in the brain. DAPT has also been shown to inhibit the cleavage of other gamma-secretase substrates, such as Notch, which can affect cellular processes such as cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a range of biochemical and physiological effects, including a reduction in the production of Aβ peptides, a decrease in the accumulation of Aβ plaques in the brain, and an improvement in cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect other cellular processes, such as Notch signaling, which can have implications for cell differentiation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAPT in scientific research is its high potency and specificity for gamma-secretase inhibition. DAPT has been shown to be a highly effective inhibitor of gamma-secretase, with minimal off-target effects. However, one limitation of using DAPT is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, the use of DAPT in animal models of Alzheimer's disease can be complicated by its poor solubility and bioavailability, which can affect its distribution and efficacy in the brain.
Direcciones Futuras
There are several future directions for research on DAPT and its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. One area of focus is the development of novel formulations and delivery methods for DAPT, which can improve its solubility and bioavailability in the brain. Additionally, further studies are needed to investigate the long-term effects of DAPT on cognitive function and disease progression in animal models of Alzheimer's disease. Finally, the development of more selective and potent gamma-secretase inhibitors, based on the structure of DAPT, could provide new therapeutic options for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
DAPT can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine-1-carbothioamide to yield the desired product. The synthesis of DAPT has been well-established in the literature, and several modifications to the original method have been reported to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
DAPT has been extensively used in scientific research to investigate the role of gamma-secretase in the processing of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide and the production of Aβ peptides. Studies have shown that inhibition of gamma-secretase by DAPT can reduce the production of Aβ peptides and prevent their accumulation in the brain, which is a hallmark of Alzheimer's disease. DAPT has also been used to investigate the role of gamma-secretase in other cellular processes, such as Notch signaling, which is involved in the regulation of cell differentiation and proliferation.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(piperidine-1-carbothioyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-17-8-14-9-18(2,11-17)13-19(10-14,12-17)15(22)20-16(23)21-6-4-3-5-7-21/h14H,3-13H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIDHFGQIKRMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)

![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)

![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)

![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)